Noracymethadol hydrochloride, (-)- is classified as a synthetic opioid. It is derived from the chemical modifications of morphinan alkaloids, which are natural products from the opium poppy. The compound is often synthesized in pharmaceutical laboratories for research and therapeutic applications.
The synthesis of Noracymethadol hydrochloride, (-)- typically involves several steps that may include:
Specific methods may vary, but they generally follow established protocols in organic synthesis that ensure the correct stereochemistry and purity of the final product .
The molecular formula for Noracymethadol hydrochloride, (-)- is . Its structure features a complex arrangement typical of morphinan derivatives, including multiple chiral centers.
The three-dimensional structure can be represented using molecular modeling software to visualize its conformation and interactions with biological targets.
Noracymethadol hydrochloride, (-)- participates in various chemical reactions typical of opioids:
These reactions are critical for optimizing the pharmacological properties of the compound .
Noracymethadol hydrochloride, (-)- exerts its effects primarily through interaction with opioid receptors in the central nervous system:
Data from pharmacological studies indicate that Noracymethadol hydrochloride has a unique profile compared to other opioids, potentially offering advantages in specific clinical settings .
Noracymethadol hydrochloride, (-)- is primarily used in scientific research related to pain management and opioid pharmacology. Its applications include:
Researchers continue to explore its full potential within these domains, contributing valuable insights into opioid pharmacotherapy .
The 1960s marked a period of intensive research into synthetic opioids aimed at addressing limitations of existing analgesics like morphine and methadone. Noracymethadol emerged from this era as an experimental compound designed to achieve prolonged analgesic effects while mitigating adverse reactions. Early clinical studies demonstrated its efficacy in postpartum patients, where it produced analgesia comparable to morphine but with reported reductions in nausea, dizziness, and drowsiness [1]. Despite these pharmacological properties, noracymethadol was ultimately never marketed commercially—a trajectory distinct from its structural relative methadone, which had secured clinical adoption decades earlier [2].
The compound’s development reflected a targeted exploration of N-substituted methadol esters. Researchers hypothesized that acetylation of the hydroxyl group in normethadol (a methadone metabolite) might enhance lipid solubility and central nervous system penetration—paralleling the metabolic activation pathway of heroin (diacetylmorphine) [1]. Preclinical pharmacological profiling confirmed noracymethadol’s activity as a μ-opioid receptor agonist, aligning it mechanistically with classical opioids, though with a distinct pharmacokinetic profile due to esterification [1] [4].
Table 1: Key Chemical Identifiers of (-)-Noracymethadol Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | (3S,6S)-3-Acetoxy-6-(methylamino)-4,4-diphenylheptane hydrochloride |
| Molecular Formula | C₂₂H₃₀ClNO₂ |
| CAS Registry (Hydrochloride) | 1477-39-0 |
| DEA Controlled Substance Code | 9633 |
| Stereochemistry | Chiral (levorotatory isomer specified) |
Noracymethadol belongs to the diphenylheptane class of synthetic opioids, sharing a structural backbone with methadone. Its core architecture features a C-3 acetyl ester and a methylamino group at C-6—key modifications differentiating it from methadone’s ketone functionality [1] [4]. Chemically, it is designated as the acetyl ester of methadol (specifically, the normethyl variant), positioning it as a metabolic bridge molecule:
This structural profile makes noracymethadol an analogue of both acetylmethadol (which retains the dimethylamino group) and levacetylmethadol (LAAM), the latter being a clinically utilized, longer-acting opioid dependence therapy withdrawn later due to cardiotoxicity concerns [3]. Crucially, noracymethadol’s chirality is pharmacologically significant: the (-)-isomer exhibits stereoselective binding affinity for opioid receptors, mirroring the enantioselectivity observed in methadone’s (R)-isomer [1] [4].
Table 2: Structural Comparison with Key Analogues
| Compound | C-3 Functional Group | Nitrogen Substitution | Clinical Status |
|---|---|---|---|
| Methadone | Ketone | -N(CH₃)₂ | Marketed (since 1947) |
| Normethadol | Hydroxyl | -NHCH₃ | Not marketed |
| Noracymethadol | Acetate ester | -NHCH₃ | Not marketed |
| Levacetylmethadol (LAAM) | Acetate ester | -N(CH₃)₂ | Withdrawn (cardiotoxicity) |
Noracymethadol’s potent opioid activity and structural similarity to controlled substances triggered early regulatory control. It was incorporated into the United Nations Single Convention on Narcotic Drugs of 1961—an international treaty designed to limit drug production and distribution exclusively to medical/scientific purposes [1]. This classification reflected global consensus on its abuse potential, despite its lack of therapeutic deployment.
In the United States, noracymethadol hydrochloride is designated a Schedule I controlled substance under the Controlled Substances Act, assigned the Administration Controlled Substance Code Number (ACSCN) 9633 [1] [4]. Schedule I status—reserved for substances with "no accepted medical use" and "high abuse potential"—prohibits clinical use but permits restricted research. The Drug Enforcement Administration (DEA) sets annual production quotas; in 2013, this quota was 12 grams for noracymethadol, underscoring its extremely limited utilization [1].
This regulatory status contrasts with its relative levacetylmethadol (LAAM), which achieved Schedule II classification (indicating accepted medical use) before being withdrawn in the EU and discontinued in the US due to QT interval prolongation risks [3]. Noracymethadol’s progression from research compound to internationally controlled substance exemplifies how structural analogy to scheduled opioids can drive preemptive regulation absent clinical adoption.
Table 3: Regulatory Timeline
| Year | Regulatory Milestone | Jurisdiction/Entity |
|---|---|---|
| 1961 | Inclusion in UN Single Convention on Narcotic Drugs | International |
| 1970s | Classification as Schedule I Controlled Substance | United States (DEA) |
| 2013 | Annual manufacturing quota: 12 grams (ACSCN 9633) | United States (DEA) |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: